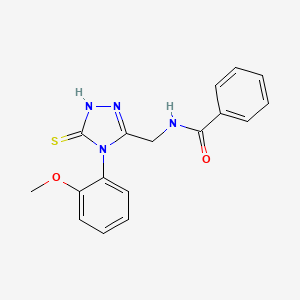

N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

描述

N-((4-(2-Methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a triazole-thione derivative characterized by a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4 and a benzamide-linked methyl group at position 2. The 5-thioxo moiety imparts tautomeric behavior, allowing interconversion between thione and thiol forms, which influences its chemical reactivity and biological interactions . Such compounds are frequently explored for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to interact with biological targets like enzymes or DNA .

属性

IUPAC Name |

N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-23-14-10-6-5-9-13(14)21-15(19-20-17(21)24)11-18-16(22)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,22)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCBTFLOEBGDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its antioxidant and anticancer properties, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a triazole ring system with a thioxo group, which is known to influence its biological activity. The methoxyphenyl and benzamide moieties may enhance its interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of the compound exhibit significant antioxidant properties. The DPPH radical scavenging method was employed to assess these activities, revealing that some synthesized derivatives demonstrated antioxidant capabilities exceeding that of ascorbic acid by approximately 1.4 times .

Table 1: Antioxidant Activity of Synthesized Compounds

| Compound ID | Antioxidant Activity (DPPH Scavenging) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound 1 | 1.37 times higher | Yes |

| Compound 2 | 1.35 times higher | Yes |

| Compound 3 | Comparable | Yes |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies using the MTT assay indicated that derivatives were more cytotoxic against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects on U-87 and MDA-MB-231 cell lines:

- U-87 Cell Line : Higher sensitivity noted with IC50 values indicating effective concentration levels.

- MDA-MB-231 Cell Line : Lower sensitivity compared to U-87 cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that modifications in the phenyl and thiazole rings significantly impact the biological activities of triazole derivatives. Electron-donating groups like methoxy enhance anticancer activity by improving interactions with cellular targets .

Table 2: Structure Activity Relationship Findings

| Modification | Impact on Activity |

|---|---|

| Methoxy Group | Increased cytotoxicity |

| Thioxo Group | Enhanced antioxidant activity |

| Benzamide Moiety | Improved target affinity |

科学研究应用

Synthesis of the Compound

The synthesis of N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves the reaction of appropriate precursors under controlled conditions. The general approach includes:

- Starting Materials : The synthesis begins with 2-methoxyphenyl derivatives and thiosemicarbazones.

- Reaction Conditions : The reaction is often carried out in the presence of a solvent such as ethanol or dimethylformamide (DMF), utilizing techniques like refluxing or microwave irradiation to enhance yield and purity.

Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi:

- Bacterial Activity : It has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations.

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

This compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been investigated for antifungal activity:

- Fungal Strains Tested : It has been evaluated against Candida albicans and Aspergillus niger, with results indicating effective fungicidal activity.

| Fungal Strain | Activity Level |

|---|---|

| Candida albicans | Moderate |

| Aspergillus niger | High |

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship has provided insights into how modifications to the benzamide and triazole portions influence biological activity. Variations in substituents on the phenyl rings have been shown to affect both potency and spectrum of activity.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between the target compound and related triazole-thiones:

Key Observations :

- Substituent Position 4: The 2-methoxyphenyl group in the target compound contrasts with naphthyl (), fluorophenyl (), and morpholinomethyl () groups in analogues. Methoxy groups enhance lipophilicity and membrane permeability, while bulkier substituents (e.g., naphthyl) may improve target binding .

- Substituent Position 3 : Benzamide derivatives (target compound, ) exhibit varied bioactivity compared to propanamide () or sulfonamide-linked analogues (). The benzamide moiety may facilitate π-π stacking with aromatic residues in enzymes .

- Tautomerism : All compounds exhibit thione-thiol tautomerism, confirmed by IR (absence of S-H stretch at ~2500–2600 cm⁻¹) and NMR data .

Antimicrobial Efficacy :

- Compound 12 () demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, attributed to the naphthyl group enhancing hydrophobic interactions with microbial membranes .

- The target compound’s 2-methoxyphenyl group may offer comparable activity, though direct data are lacking.

- Fluorinated derivatives () showed reduced activity (MIC >16 µg/mL) against gram-negative bacteria, suggesting electron-withdrawing groups may hinder penetration .

Structure-Activity Relationship (SAR) Insights

Methoxy Groups : Enhance bioavailability and antimicrobial potency by increasing lipophilicity (e.g., 6-methoxynaphthyl in vs. 2-methoxyphenyl in the target compound) .

Aromatic vs.

Electron-Withdrawing Substituents : Fluorine or sulfonyl groups () reduce activity against gram-negative strains, likely due to decreased membrane permeability .

常见问题

Q. What are the optimized synthetic routes for N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide?

The synthesis typically involves cyclization of thiosemicarbazide precursors. For example, refluxing 2-methoxyphenyl-substituted thiosemicarbazides with benzoyl chloride derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) can yield the triazole-thione core. Reaction monitoring via TLC and purification via recrystallization or column chromatography is critical for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : To confirm the triazole-thione tautomerism and substituent positions (e.g., thioxo vs. thione). Peaks for aromatic protons (6.5–8.5 ppm) and methoxy groups (~3.8 ppm) are diagnostic .

- IR Spectroscopy : Detection of N–H stretches (~3200 cm⁻¹) and C=S bonds (~1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity?

Standard in vitro assays include:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli).

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .

Advanced Research Questions

Q. What strategies resolve contradictions in tautomeric equilibrium (thione vs. thiol forms) during structural analysis?

X-ray crystallography (using SHELXL or ORTEP ) is definitive for resolving tautomerism. Computational methods (DFT calculations) can supplement experimental data by modeling energy differences between tautomers .

Q. How do solvent polarity and reaction conditions influence synthesis yield and purity?

Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics, while ethanol/water mixtures improve crystallization. Reflux temperature (70–90°C) and pH control (via glacial acetic acid) are critical to suppress side reactions like oxidation of the thioxo group .

Q. What methodologies elucidate structure-activity relationships (SAR) for bioactivity optimization?

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) at the benzamide or triazole positions to modulate electronic effects.

- Coordination Chemistry : Use the triazole-thione as a ligand for metal complexes (e.g., Cu(II), Zn(II)) to enhance antimicrobial potency .

Q. How can researchers address discrepancies in biological activity across similar analogs?

Comparative studies using analogs (e.g., ethylthio vs. thioxo derivatives) should include:

- Dose-Response Curves : To quantify potency differences.

- Molecular Docking : To predict binding affinities to target enzymes (e.g., fungal lanosterol demethylase) .

Methodological Considerations

Q. What crystallization techniques ensure high-quality single crystals for X-ray analysis?

Slow evaporation of saturated solutions in mixed solvents (e.g., DCM/hexane) at 4°C is recommended. Use SHELXL for refinement and WinGX for data processing to resolve disorder in flexible substituents (e.g., methoxyphenyl groups).

Q. How to optimize reaction scalability without compromising yield?

- Flow Chemistry : Continuous flow systems can enhance heat/mass transfer during cyclization.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) .

Q. What in silico tools predict pharmacokinetic properties (e.g., logP, bioavailability)?

Software like SwissADME or MOE calculates physicochemical parameters. QSAR models trained on triazole-thione datasets can prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。